![molecular formula C25H30N2O6 B2849109 3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-88-4](/img/no-structure.png)

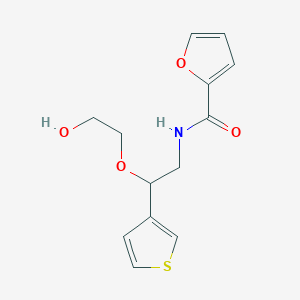

3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

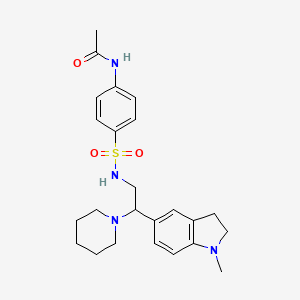

The compound “3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceuticals and biologically active compounds. The molecule also contains a quinolinone group, which is a heterocyclic compound with a wide range of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinolinone and benzamide moieties, followed by their coupling. The ethoxy groups could be introduced via an etherification reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and quinolinone moieties would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide group in the benzamide moiety could undergo hydrolysis under acidic or basic conditions. The quinolinone moiety could participate in various reactions typical for aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple ethoxy groups would likely make it fairly soluble in organic solvents .Scientific Research Applications

Synthesis and Characterization

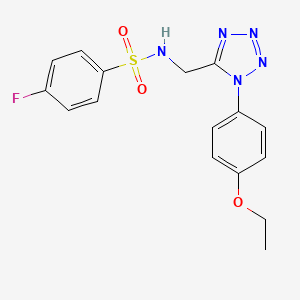

Quinoline derivatives have been synthesized for various applications, including potential antimicrobial agents and materials with specific electronic properties. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antimicrobial activities (Holla et al., 2006). Similarly, the preparation of quinoline derivatives containing an azole nucleus has been explored for their antimicrobial efficacy, suggesting the versatile utility of quinoline frameworks in drug development (Özyanik et al., 2012).

Pharmacological Evaluations

Quinoline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities. For example, synthesis of novel series of 2-azetidinone derivatives integrated with quinoline moieties has demonstrated significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). Another study highlighted the discovery of novel PI3K inhibitors and anticancer agents based on quinolin-6-yl benzamides, indicating the potential of quinoline derivatives in cancer therapy (Shao et al., 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

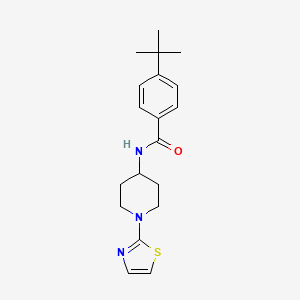

Compounds with similar structures, such as those containing the trimethoxyphenyl (tmp) group, have been found to interact with various targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Compounds with the tmp group have been known to exhibit diverse bioactivity effects . They can inhibit the function of their targets, leading to various cellular changes. For instance, inhibition of tubulin can disrupt cell division, while inhibition of Hsp90 can affect protein folding .

Biochemical Pathways

These could include pathways related to cell division, protein folding, and signal transduction .

Result of Action

Given the potential targets and modes of action, it can be inferred that the compound could potentially disrupt cell division, affect protein folding, and alter signal transduction . These effects could potentially lead to the death of cancer cells or the inhibition of their growth.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine to form the amide product.", "Starting Materials": [ "3,4,5-triethoxybenzoic acid", "thionyl chloride", "2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: 3,4,5-triethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a base such as triethylamine to form the amide product.", "Step 3: The product is then purified using techniques such as column chromatography to obtain the final compound." ] } | |

CAS RN |

851405-88-4 |

Molecular Formula |

C25H30N2O6 |

Molecular Weight |

454.523 |

IUPAC Name |

3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C25H30N2O6/c1-5-31-21-13-18(14-22(32-6-2)23(21)33-7-3)24(28)26-11-10-17-12-16-8-9-19(30-4)15-20(16)27-25(17)29/h8-9,12-15H,5-7,10-11H2,1-4H3,(H,26,28)(H,27,29) |

InChI Key |

HSKOOGRLDMMHDA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2849026.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849030.png)

![3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2849037.png)

![5-[(4-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2849038.png)

![11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2849040.png)

![methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate](/img/structure/B2849045.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)